TMOH has been identified as a potential inhibitor for various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase plays a crucial role in various physiological processes, including respiration and acid-base balance. Inhibiting this enzyme can be beneficial in treating conditions like glaucoma and epilepsy []. Acetylcholinesterase is an enzyme essential for nerve impulse transmission. TMOH's ability to inhibit this enzyme makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].
Studies have shown that TMOH exhibits antibacterial and antifungal properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and against fungal species like Candida albicans [, ]. This makes TMOH a potential candidate for developing new antibiotics and antifungals.
TMOH has been investigated for its potential use as a corrosion inhibitor for metals. Studies suggest that it can effectively protect metals like steel and copper from corrosion in various environments []. This property could have applications in various industries, such as construction and manufacturing.
TMOH has been found to be a useful reagent in organic synthesis. It can be used as a catalyst for various reactions, such as the formation of carbon-carbon bonds and the oxidation of alcohols []. This makes TMOH a valuable tool for chemists in the development and production of new molecules.
Thiomorpholine-1-oxide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 155.64 g/mol. It is characterized by its unique structure, which includes a thiomorpholine ring with an oxide group and a hydrochloride salt form. This compound is often utilized in various chemical syntheses and biological studies due to its distinctive properties and reactivity. The compound is also known by several synonyms, including 1-oxothiomorpholine hydrochloride and 1-thiomorpholin-1-one hydrochloride .
There is no current information available on the specific mechanism of action of TMOH.HCl.
As with any new compound, it's crucial to handle TMOH.HCl with caution due to the lack of extensive safety data. Here are some general safety considerations:
Thiomorpholine-1-oxide hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological research. Studies have shown that it possesses:
The synthesis of thiomorpholine-1-oxide hydrochloride can be achieved through several methods:
Thiomorpholine-1-oxide hydrochloride has several applications across different fields:
Research on the interactions of thiomorpholine-1-oxide hydrochloride with other compounds has revealed insights into its reactivity and potential applications:
Thiomorpholine-1-oxide hydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Thiomorpholine | C4H9NS | Basic structure without the oxide group |
1-Iminothiomorpholine 1-Oxide Hydrochloride | C4H11ClN2OS | Contains an imino group, different biological activity |
Thiomorpholine 1,1-Dioxide Hydrochloride | C4H10ClN2O2S | Has two oxygen atoms; increased oxidation state |
1-Oxothiomorpholine Hydrochloride | C4H9ClNOS | Similar structure but lacks chloride stabilization |
Thiomorpholine-1-oxide hydrochloride is unique due to its specific combination of a thiomorpholine ring structure and an oxide functional group, which provides distinct reactivity patterns not observed in its analogs .
Oxidizing Agent | Reaction Conditions | Selectivity | Typical Yield (%) | Advantages | Reference |
---|---|---|---|---|---|
Potassium Permanganate | Aqueous solution, controlled addition | High to sulfoxide | 85-90 | Cost-effective, scalable | [3] |
Hydrogen Peroxide | Aqueous/organic, mild conditions | Moderate | 70-80 | Environmentally friendly | [4] |
3-Chloroperbenzoic Acid | Organic solvent, room temperature | High to sulfoxide | 90-95 | High selectivity, mild | [1] |
Cytochrome P450 | Enzymatic, aqueous pH 8.5, 38°C | High to sulfoxide | 86-89 | Biocatalytic, selective | [5] [6] |
Singlet Oxygen | Photosensitized, aerobic | Moderate to high | 75-85 | Green chemistry approach | [7] [8] |
The conversion of thiomorpholine-1-oxide to its hydrochloride salt represents a crucial step in pharmaceutical development, significantly enhancing water solubility and stability while improving handling characteristics [10] [11]. Hydrochloride salt formation occurs through acid-base neutralization reactions where the basic nitrogen atom in thiomorpholine-1-oxide accepts a proton from hydrochloric acid, forming an ionic compound [12] [10].
The formation of hydrochloride salts follows established acid-base principles where the difference between the pKa values of the acid and conjugate base determines the feasibility of salt formation [13]. For effective salt formation, the delta pKa should typically exceed 2-3 units, ensuring complete protonation of the basic nitrogen center [13] [11]. The thiomorpholine nitrogen atom, with its lone pair of electrons, readily accepts protons from hydrochloric acid to form stable ammonium-chloride ion pairs [12] [10].
The crystallization process involves the organization of these ion pairs into ordered three-dimensional lattice structures, where ionic interactions between the protonated nitrogen and chloride anions provide the primary driving force for crystal formation [14]. The resulting hydrochloride salt exhibits enhanced stability compared to the free base form, with improved shelf-life and resistance to degradation [10].
Direct addition of hydrochloric acid to thiomorpholine-1-oxide solutions represents the most straightforward approach for hydrochloride salt formation [11]. This method involves dissolving the free base in appropriate solvents such as aqueous methanol or ethanol-water mixtures, followed by controlled addition of hydrochloric acid until precipitation occurs [15] [11]. Temperature control during acidification proves critical, with optimal conditions ranging from 20-60°C depending on the solvent system employed [11].
The crystallization kinetics can be controlled through careful management of supersaturation levels, achieved by gradual cooling of the acidified solution [14] [16]. Slow cooling rates generally produce larger, more well-formed crystals with improved filtration characteristics, while rapid cooling may result in smaller crystals with higher surface area but potentially lower purity [17] [18].
Solvent selection plays a crucial role in determining the final crystal form and purity of the hydrochloride salt [19]. Ethanol-water mixtures have proven particularly effective, providing optimal solubility characteristics for both the free base and the resulting salt [11] [19]. The crystallization process typically requires 4-12 hours at temperatures between 40-80°C to achieve purities of 97-99% [11].
The mechanism involves initial dissolution of thiomorpholine-1-oxide in the heated solvent system, followed by protonation upon hydrochloric acid addition [11]. As the solution cools, supersaturation increases, leading to nucleation and crystal growth of the hydrochloride salt [16] [17]. Careful control of cooling rates and agitation ensures uniform crystal size distribution and high purity [16] [18].
Anhydrous hydrogen chloride gas treatment offers advantages for moisture-sensitive applications and can achieve purities of 98-99% [15] [20]. This method involves exposing solid thiomorpholine-1-oxide to controlled streams of hydrogen chloride gas under anhydrous conditions at temperatures between 15-25°C [15]. The reaction proceeds through direct protonation without the need for aqueous solvents, minimizing hydrate formation [20].
The crystallization process occurs rapidly, typically within 1-3 hours, with yields of 92-96% [20]. Temperature control proves critical to prevent decomposition while ensuring complete conversion to the hydrochloride salt [15] [20]. This approach particularly benefits applications requiring anhydrous conditions or where water content must be minimized [20].
Table 2: Hydrochloride Salt Formation Methods and Conditions
Method | Solvent System | Temperature (°C) | Crystallization Time | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Direct Acid Addition | Aqueous/Methanol | 20-60 | 2-6 hours | 95-97 | 88-92 |
Solvent-Mediated Crystallization | Ethanol/Water | 40-80 | 4-12 hours | 97-99 | 90-95 |
Gas-Phase HCl Treatment | Anhydrous conditions | 15-25 | 1-3 hours | 98-99 | 92-96 |
Spray Drying | Various organic solvents | 80-120 | Minutes | 94-96 | 85-90 |
Precipitation from Solution | Mixed solvent systems | 0-25 | 1-4 hours | 96-98 | 89-93 |
Continuous flow chemistry has revolutionized the synthesis of thiomorpholine derivatives, offering superior control over reaction parameters and enabling safer handling of reactive intermediates [21] [22]. The implementation of flow synthesis for thiomorpholine-1-oxide hydrochloride production provides numerous advantages including enhanced heat and mass transfer, improved safety profiles, and increased scalability compared to traditional batch processes [23] [24].
The design of continuous flow reactors for thiomorpholine synthesis requires careful consideration of residence time distribution, mixing efficiency, and heat transfer characteristics [25]. Microreactor technology, utilizing channels smaller than 1 millimeter, provides exceptional control over reaction conditions while maximizing surface area-to-volume ratios [9]. These design features enable precise temperature control and efficient removal of reaction heat, particularly important for exothermic oxidation reactions [24] [26].
The residence time distribution in flow reactors directly impacts product quality and yield, with plug flow behavior being preferred for most synthetic applications [25]. Proper reactor design minimizes back-mixing and ensures uniform contact time between reactants, leading to more consistent product formation and reduced side reactions [26] [27].
Recent developments in continuous flow synthesis have demonstrated the effectiveness of telescoped photochemical approaches for thiomorpholine production [21] [22]. The key innovation involves a two-step process beginning with photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride under highly concentrated conditions [21] [28]. This approach utilizes 9-fluorenone as a photocatalyst at loadings of 0.1-0.5 mol%, achieving quantitative conversion to the half-mustard intermediate [21] [22].
The photochemical step operates under 4 M concentration conditions with residence times of approximately 40 minutes, demonstrating the ability to conduct reactions under highly concentrated conditions not feasible in batch reactors [21] [28]. The subsequent base-mediated cyclization step completes the telescoped sequence, producing thiomorpholine in 54% overall isolated yield after distillation [22].
Systematic optimization of flow synthesis parameters has revealed critical factors affecting yield and selectivity [21] [27]. Flow rate optimization studies demonstrate that residence time represents the most critical parameter, with values around 40 minutes providing optimal results [21]. Temperature control between 20-100°C enables fine-tuning of reaction kinetics while maintaining product selectivity [21] [22].
Concentration effects prove particularly significant, with 4 M solutions providing optimal balance between reaction efficiency and product quality [21] [28]. Pressure maintenance between 0.8-0.9 bar ensures proper gas-liquid contact while preventing system overpressurization [21]. The continuous nature of the process allows for real-time monitoring and adjustment of these parameters to maintain optimal performance [26] [27].
The scalability of continuous flow processes represents a major advantage over batch synthesis methods [23] [29]. Laboratory-scale demonstrations have achieved throughputs of 1.8 grams per hour of thiomorpholine, with the potential for significant scale-up through parallelization or larger reactor systems [21] [28]. The modular nature of flow systems enables straightforward capacity increases through numbering-up approaches rather than scale-up [24] [29].
Heat transfer limitations that plague large-scale batch reactors are effectively addressed in flow systems through their high surface area-to-volume ratios [24] [26]. This characteristic enables safe operation at higher concentrations and temperatures, leading to improved space-time yields and reduced solvent consumption [23] [29].
Table 3: Continuous Flow Synthesis Optimization Parameters
Parameter | Optimized Value | Range Studied | Impact on Yield | Critical Factor |
---|---|---|---|---|
Flow Rate (mL/min) | 0.139 | 0.05-2.5 | Moderate | No |
Residence Time (min) | 40 | 10-120 | High | Yes |
Temperature (°C) | 20-100 | 15-120 | High | Yes |
Pressure (bar) | 0.8-0.9 | 0.5-2.0 | Low | No |
Catalyst Loading (mol%) | 0.1-0.5 | 0.1-1.0 | Moderate | No |
Concentration (M) | 4.0 | 1.0-6.0 | High | Yes |
The purification of thiomorpholine-1-oxide hydrochloride requires sophisticated approaches to achieve pharmaceutical-grade purity while maximizing product recovery [30] [19]. Multiple purification techniques can be employed either individually or in combination to remove impurities and obtain the desired crystal form with optimal physicochemical properties [16] [31].
Recrystallization represents the most widely employed purification technique for thiomorpholine-1-oxide hydrochloride, capable of achieving purities of 97-99% with recovery yields of 80-90% [30] [17]. The process relies on differential solubility between the target compound and impurities, achieved through temperature-dependent dissolution and controlled crystallization [17] [18].
Solvent selection proves critical for successful recrystallization, with ideal solvents exhibiting high solubility for the compound at elevated temperatures and low solubility at ambient conditions [30] [19]. Common solvent systems include ethanol-water mixtures, methanol-water combinations, and various organic solvent blends that provide optimal solubility profiles [19]. The recrystallization process typically requires 4-12 hours for complete crystallization, depending on cooling rates and solution concentrations [17] [32].
The mechanism involves complete dissolution of the crude product in minimal amounts of hot solvent, followed by slow cooling to induce supersaturation and crystal nucleation [30] [17]. Impurities either remain dissolved in the mother liquor or are excluded from the growing crystal lattice due to unfavorable lattice energy considerations [17] [18]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [33].
Distillation offers an effective purification method for volatile thiomorpholine derivatives, achieving purities of 95-98% with recovery yields of 85-95% [34]. The technique separates components based on differences in boiling points, with thiomorpholine-1-oxide typically exhibiting sufficient volatility for effective purification [21] [34].
Vacuum distillation proves particularly beneficial for thermally sensitive compounds, allowing distillation at reduced temperatures to prevent decomposition [34]. The distillation process reported for thiomorpholine synthesis involves fractional distillation at reduced pressure, with collection of fractions at specific temperature ranges to ensure product purity [21] [28]. The relatively low solvent consumption and high scalability make distillation attractive for industrial applications [34].
Column chromatography provides the highest achievable purities, often exceeding 99%, though with moderate recovery yields of 70-85% due to material losses during the separation process [31]. This technique proves particularly valuable when high purity requirements must be met or when dealing with complex impurity profiles that cannot be effectively addressed through crystallization or distillation [31].
The selection of appropriate stationary and mobile phases depends on the specific impurities present and the physicochemical properties of thiomorpholine-1-oxide hydrochloride [31]. Silica gel chromatography with gradient elution systems typically provides effective separations, while ion exchange chromatography may be employed when ionic impurities are present [31].
Systematic optimization of synthetic and purification processes can significantly improve overall yields through careful parameter control [35] [36]. Temperature optimization represents one of the most effective approaches, with typical improvements of 15-25% achievable through identification of optimal reaction temperatures [36] [37]. The optimization process involves systematic variation of temperature while monitoring yield and selectivity to identify optimal conditions [36] [38].
Solvent selection optimization can provide yield improvements of 20-30% through enhanced solubility profiles and reduced side reactions [19] [36]. Computational tools and solubility prediction models facilitate rational solvent selection, reducing the experimental burden associated with traditional trial-and-error approaches [19] [38].
Reaction time control offers yield improvements of 10-20% through optimization of conversion-selectivity relationships [36] [39]. Statistical design of experiments approaches enable efficient exploration of parameter space to identify optimal conditions while minimizing experimental effort [36] [38]. Bayesian optimization methods have demonstrated superior performance compared to traditional optimization approaches, providing more efficient identification of optimal conditions [38].
Table 4: Purification Techniques for Thiomorpholine-1-oxide Hydrochloride
Technique | Purity Achieved (%) | Recovery Yield (%) | Solvent Consumption | Time Required | Scalability | Best Application |
---|---|---|---|---|---|---|
Recrystallization | 97-99 | 80-90 | Moderate | 4-12 hours | High | Final purification |
Distillation | 95-98 | 85-95 | Low | 2-4 hours | High | Volatile products |
Column Chromatography | 99+ | 70-85 | High | 3-8 hours | Moderate | High purity needs |
Precipitation | 90-95 | 85-95 | Low | 1-3 hours | High | Initial cleanup |
Liquid-Liquid Extraction | 85-92 | 75-85 | Moderate | 2-4 hours | High | Impurity removal |
Table 5: Yield Optimization Strategies and Expected Improvements
Strategy | Target Parameter | Typical Improvement (%) | Implementation Complexity | Cost Impact |
---|---|---|---|---|
Temperature Optimization | Reaction rate/selectivity | 15-25 | Low | Low |
Solvent Selection | Solubility/purity | 20-30 | Medium | Medium |
Reaction Time Control | Yield/side reactions | 10-20 | Low | Low |
pH Adjustment | Stability/reactivity | 12-18 | Medium | Low |
Catalyst Loading | Efficiency/cost | 8-15 | Low | Medium |
Concentration Optimization | Throughput/quality | 18-28 | Medium | Low |
Thiomorpholine-1-oxide hydrochloride exhibits distinctive solubility characteristics that reflect its unique molecular structure and ionic nature as a hydrochloride salt. The compound demonstrates enhanced water solubility compared to its parent thiomorpholine molecule, a property that significantly enhances its utility in various chemical applications . This enhanced aqueous solubility can be attributed to the presence of both the sulfoxide functional group and the hydrochloride salt formation, which collectively increase the compound's polarity and hydrogen-bonding capacity.
In polar protic solvents, thiomorpholine-1-oxide hydrochloride shows favorable solubility profiles. The compound exhibits slightly soluble characteristics in dimethyl sulfoxide and methanol [2], indicating moderate interaction with these polar aprotic and protic solvents respectively. The parent thiomorpholine compound is known to be miscible with water and organic solvents [3] [4], suggesting that the oxidized and salt forms may retain substantial solubility in polar systems while potentially showing modified solubility parameters.
Limited data exists regarding the solubility behavior in nonpolar solvents. Based on the compound's structural characteristics and the presence of the polar sulfoxide group combined with the ionic hydrochloride component, limited solubility in nonpolar solvents is expected. This prediction aligns with general principles of like-dissolves-like, where the highly polar nature of the compound would result in poor compatibility with nonpolar media.
Solvent Type | Solubility | Specific Data | Reference |
---|---|---|---|
Water | High/Enhanced | Enhanced utility in chemical applications | EvitaChem |
DMSO | Slightly soluble | Slightly soluble | ChemicalBook [2] |
Methanol | Slightly soluble | Slightly soluble | ChemicalBook [2] |
Ethanol | Not specified | Limited data | - |
Organic solvents (general) | Variable | Miscible (parent thiomorpholine) | Sigma-Aldrich [4] |
Polar solvents | Generally soluble | Good solubility expected | Prediction |
Nonpolar solvents | Limited data | Limited solubility expected | Prediction |
The thermal stability profile of thiomorpholine-1-oxide hydrochloride requires comprehensive characterization through dedicated thermal analysis methods. Current literature provides limited specific thermal decomposition data for this compound, necessitating systematic investigation using differential scanning calorimetry and thermogravimetric analysis.
Based on storage recommendations and handling procedures, thiomorpholine-1-oxide hydrochloride appears to be stable at room temperature under appropriate storage conditions [5] [6]. The compound requires storage under inert atmosphere at room temperature, suggesting reasonable thermal stability under controlled conditions but potential sensitivity to oxidative environments at elevated temperatures.
No specific phase transition temperatures have been reported for thiomorpholine-1-oxide hydrochloride in the current literature. The melting point of the related compound thiomorpholine-1,1-dioxide is reported as 68.0 to 71.0°C [7], while the parent thiomorpholine shows a melting point range of 166-168°C [8] [9]. The hydrochloride salt form is expected to exhibit different thermal properties compared to the free base, potentially showing altered melting behavior and thermal decomposition patterns.
The thermal stability of thiomorpholine-1-oxide hydrochloride is expected to be lower than the parent thiomorpholine due to the presence of the sulfoxide functional group and the hydrochloride salt formation. The oxidized sulfur center may be more susceptible to thermal decomposition, particularly at elevated temperatures where further oxidation or decomposition reactions may occur.
Thermal Property | Value/Description | Comments |
---|---|---|
Decomposition temperature | Not specifically reported | Requires dedicated thermal analysis |
Thermal stability range | Stable at room temperature | Based on storage recommendations |
Phase transition temperature | Not reported | No phase transition data available |
Thermal analysis method | Not specified | DSC/TGA analysis needed |
Degradation products | Not characterized | Thermal decomposition study required |
Thermal stability compared to parent | Expected to be lower than parent thiomorpholine | Hydrochloride salt may have different thermal properties |
Thiomorpholine-1-oxide hydrochloride exhibits significant pH-responsive behavior due to the presence of the basic nitrogen atom within the thiomorpholine ring system. The compound's structural transformations across different pH ranges involve protonation/deprotonation equilibria that affect its solubility, stability, and chemical reactivity.
The nitrogen atom in the thiomorpholine ring acts as a basic site capable of protonation under acidic conditions. The compound exists as a hydrochloride salt (protonated form) under normal storage conditions, but the protonation state can be modulated by environmental pH changes.
Research on thiomorpholine oxide-derived polymers has demonstrated pH responsiveness where protonation of the amine groups under acidic conditions significantly affects the material properties [11]. In acidic medium, no lower critical solution temperature behavior was observed due to protonation of the amine groups, while in alkaline conditions, cloud points ranged between 40-60°C.
The solubility characteristics of thiomorpholine-1-oxide hydrochloride show strong pH dependence:
pH Range | Expected Structural State | Solubility Behavior | Stability Considerations | Predominant Species |
---|---|---|---|---|
Strong Acidic (pH < 2) | Protonated nitrogen (N-H⁺) | Maximum water solubility | Stable as HCl salt | Thiomorpholine-1-oxide·HCl |
Weak Acidic (pH 2-6) | Predominantly protonated | High water solubility | Generally stable | Mainly salt form |
Neutral (pH 6-8) | Mixed protonated/neutral forms | Good water solubility | Most stable form | Equilibrium mixture |
Weak Basic (pH 8-10) | Predominantly neutral | Moderate water solubility | Potential base hydrolysis | Free base increasing |
Strong Basic (pH > 10) | Neutral nitrogen | May show decreased solubility | Risk of decomposition | Free base form |
Multiple chemical processes contribute to the pH-dependent behavior of thiomorpholine-1-oxide hydrochloride:
Chemical Process | pH Dependence | Reversibility | Kinetics | Analytical Detection |
---|---|---|---|---|
Nitrogen protonation | Strong (pKa dependent) | Reversible | Fast (seconds to minutes) | NMR, potentiometry |
Salt formation/dissociation | Strong (equilibrium dependent) | Reversible | Fast (seconds to minutes) | Conductometry, NMR |
Hydrogen bonding changes | Moderate (pH sensitive) | Reversible | Fast (seconds to minutes) | IR spectroscopy |
Electrostatic interactions | Moderate (ionic strength) | Reversible | Fast (instantaneous) | Conductometry |
Solvation shell modification | Strong (pH/ionic strength) | Reversible | Fast (seconds) | UV-Vis, fluorescence |
Structural conformation changes | Weak to moderate | Generally reversible | Moderate (minutes to hours) | NMR, circular dichroism |
The pH-dependent structural transformations have significant implications for analytical method development and quality control procedures. The rapid kinetics of protonation/deprotonation equilibria (occurring within seconds to minutes) necessitate careful pH control during analytical procedures to ensure reproducible results.
Irritant